3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one
Description
Properties
CAS No. |
637750-91-5 |
|---|---|
Molecular Formula |
C25H19FO6 |
Molecular Weight |
434.419 |
IUPAC Name |
3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |
InChI |
InChI=1S/C25H19FO6/c1-2-29-18-7-9-19(10-8-18)32-24-15-31-23-13-20(11-12-21(23)25(24)28)30-14-22(27)16-3-5-17(26)6-4-16/h3-13,15H,2,14H2,1H3 |
InChI Key |
SFWBAACSYBRBCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Functional Groups
The target molecule features a chromen-4-one core substituted at positions 3 and 7 with distinct moieties:
- Position 3 : A 4-ethoxyphenoxy group, introducing steric bulk and electronic modulation via the ethoxy substituent.
- Position 7 : A 2-(4-fluorophenyl)-2-oxoethoxy chain, combining ketone and aryl fluoride functionalities for enhanced reactivity and bioavailability.
The synthesis of this compound necessitates precise regioselective modifications, as improper functionalization risks isomerization or side-product formation.
Core Chromen-4-One Synthesis
Pechmann Condensation
The chromen-4-one scaffold is typically synthesized via Pechmann condensation , a classic acid-catalyzed reaction between resorcinol derivatives and β-keto esters. For example:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 7\text{-Hydroxy-4-methylchromen-2-one} + \text{H}_2\text{O}
$$
Modifications using 4-ethoxyphenol instead of resorcinol yield 7-hydroxy-3-(4-ethoxyphenoxy)chromen-4-one as an intermediate.
Optimization Considerations:
Functionalization at Position 7: 2-(4-Fluorophenyl)-2-Oxoethoxy Installation
Alkylation with α-Bromo Ketones
The 7-hydroxy group reacts with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a base:
$$
\text{3-(4-Ethoxyphenoxy)-7-hydroxy-chromen-4-one} + \text{2-Bromo-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Challenges :
Oxidative Coupling
Alternative routes employ Swern oxidation to convert a secondary alcohol intermediate into the ketone:
$$
\text{7-[2-(4-Fluorophenyl)-2-hydroxyethoxy]-chromen-4-one} \xrightarrow{\text{(COCl)₂, DMSO, Et₃N}} \text{Target Compound}
$$
Yield Optimization :
Green Chemistry Approaches
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production Challenges
Cost-Effective Catalysts
Transitioning from homogeneous catalysts (e.g., H₂SO₄) to heterogeneous systems (e.g., zeolites) reduces waste and enables catalyst reuse.
Byproduct Management
Side products like 3-(4-ethoxyphenoxy)-7-hydroxy-chromen-4-one (from incomplete alkylation) are minimized via gradient solvent extraction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Notes:
- Target Compound : The ethoxy group at position 3 may confer greater metabolic stability compared to methoxy analogs (e.g., ). The 4-fluorophenyl-2-oxoethoxy group is structurally analogous to COX-2 inhibitors, where fluorophenyl groups engage in hydrophobic/halogen interactions with Arg120 and Tyr355 residues .
- Piperazinyl Derivative () : The acetylpiperazine moiety introduces hydrogen-bonding capacity, suggesting divergent target selectivity (e.g., kinase inhibition vs. COX-2).
Research Findings and Data
Table 2: Key Research Findings on Chromen-4-one Derivatives
Biological Activity
3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one is a synthetic compound belonging to the class of chromenones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of chromenones is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups, such as fluorine, enhances their reactivity and potential for interaction with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition: Chromenones have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Antioxidant Activity: Many chromenones exhibit significant antioxidant properties, helping to mitigate oxidative stress in cells .
- Cytotoxic Effects: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound alongside related compounds. These studies often employ various assays to assess enzyme inhibition, antioxidant capacity, and cytotoxicity.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Compound Tested | Result |
|---|---|---|---|
| Enzyme Inhibition | AChE and BChE Inhibition | This compound | Moderate inhibition observed |
| Antioxidant Activity | DPPH Radical Scavenging | Various chromenone derivatives | Significant scavenging effect |
| Cytotoxicity | MTT Assay | Against MCF-7 (breast cancer) and Hek293-T cells | IC50 values in µM range |
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of various chromenone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the presence of fluorine enhanced the inhibitory potency against these enzymes, suggesting a structure-activity relationship that could inform future drug design .
- Antioxidant Evaluation : Another research effort focused on the antioxidant capabilities of chromenone derivatives. The DPPH assay revealed that compounds with electron-withdrawing groups exhibited enhanced radical scavenging activity, underscoring the importance of molecular structure in determining biological efficacy .
- Cytotoxicity Assessment : In vitro studies showed that select chromenone derivatives demonstrated cytotoxic effects against human cancer cell lines. The mechanism was linked to apoptosis induction, making these compounds candidates for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
